molecular formula C13H13NO3 B3345436 1H-Pyrrole-3-carboxylic acid, 4,5-dihydro-5-oxo-2-phenyl-, ethyl ester CAS No. 105194-22-7

1H-Pyrrole-3-carboxylic acid, 4,5-dihydro-5-oxo-2-phenyl-, ethyl ester

Cat. No.: B3345436
CAS No.: 105194-22-7
M. Wt: 231.25 g/mol
InChI Key: FKEHEUVXUIVPLY-UHFFFAOYSA-N
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Description

1H-Pyrrole-3-carboxylic acid, 4,5-dihydro-5-oxo-2-phenyl-, ethyl ester is an organic compound belonging to the pyrrole family This compound is characterized by a pyrrole ring substituted with a carboxylic acid ester group and a phenyl group

Preparation Methods

The synthesis of 1H-Pyrrole-3-carboxylic acid, 4,5-dihydro-5-oxo-2-phenyl-, ethyl ester can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of ethyl acetoacetate with phenylhydrazine can lead to the formation of the desired pyrrole derivative through a series of condensation and cyclization steps. Industrial production methods often involve optimized reaction conditions to maximize yield and purity, such as controlled temperature and pH, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

1H-Pyrrole-3-carboxylic acid, 4,5-dihydro-5-oxo-2-phenyl-, ethyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyrrole derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, altering the compound’s properties.

    Substitution: The phenyl group and ester moiety can participate in electrophilic and nucleophilic substitution reactions, respectively.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used, but typically include modified pyrrole derivatives with altered functional groups.

Scientific Research Applications

1H-Pyrrole-3-carboxylic acid, 4,5-dihydro-5-oxo-2-phenyl-, ethyl ester has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: This compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It is utilized in the production of dyes, pigments, and other materials requiring specific chemical properties.

Mechanism of Action

The mechanism by which 1H-Pyrrole-3-carboxylic acid, 4,5-dihydro-5-oxo-2-phenyl-, ethyl ester exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites, influencing biochemical pathways and cellular processes. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Compared to other pyrrole derivatives, 1H-Pyrrole-3-carboxylic acid, 4,5-dihydro-5-oxo-2-phenyl-, ethyl ester is unique due to its specific substitution pattern and functional groups. Similar compounds include:

    1H-Pyrrole-2-carboxylic acid derivatives: These compounds have different substitution patterns on the pyrrole ring.

    1H-Pyrrole-3-carboxylic acid derivatives: Variations in the ester group or additional substituents can lead to different chemical and biological properties.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

ethyl 2-oxo-5-phenyl-1,3-dihydropyrrole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c1-2-17-13(16)10-8-11(15)14-12(10)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKEHEUVXUIVPLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40457998
Record name 1H-Pyrrole-3-carboxylic acid, 4,5-dihydro-5-oxo-2-phenyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40457998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105194-22-7
Record name 1H-Pyrrole-3-carboxylic acid, 4,5-dihydro-5-oxo-2-phenyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40457998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-Pyrrole-3-carboxylic acid, 4,5-dihydro-5-oxo-2-phenyl-, ethyl ester
Reactant of Route 2
1H-Pyrrole-3-carboxylic acid, 4,5-dihydro-5-oxo-2-phenyl-, ethyl ester
Reactant of Route 3
1H-Pyrrole-3-carboxylic acid, 4,5-dihydro-5-oxo-2-phenyl-, ethyl ester
Reactant of Route 4
1H-Pyrrole-3-carboxylic acid, 4,5-dihydro-5-oxo-2-phenyl-, ethyl ester
Reactant of Route 5
1H-Pyrrole-3-carboxylic acid, 4,5-dihydro-5-oxo-2-phenyl-, ethyl ester
Reactant of Route 6
1H-Pyrrole-3-carboxylic acid, 4,5-dihydro-5-oxo-2-phenyl-, ethyl ester

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